N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
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Description
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H33N5O2S and its molecular weight is 467.63. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Research on compounds with neurokinin-1 receptor antagonist activity, suitable for intravenous and oral administration, has been explored for clinical efficacy in emesis and depression. The solubility in water and effectiveness in pre-clinical tests highlight their potential therapeutic benefits (Harrison et al., 2001).
Catechol Oxidase Models
Studies on dicopper(II) complexes, incorporating a thioether group close to the metal site, have provided insights into the influence of heteroatoms on catecholase activity and speciation. This research contributes to understanding the active site of type 3 copper proteins (Merkel et al., 2005).
5-HT(1B/1D) Antagonists
The development of N-piperazinylphenyl biphenylcarboxamides as potent and selective 5-HT(1B/1D) antagonists, with significant effects in preclinical models of depression, emphasizes the therapeutic potential of piperazine derivatives in treating mood disorders (Liao et al., 2000).
Analgesic Isothiazolopyridines
The structural characterization of analgesic isothiazolopyridines of Mannich base type, including X-ray analysis, provides valuable data for the development of new analgesics. This research indicates the potential for designing more effective pain management drugs (Karczmarzyk & Malinka, 2008).
Vasopressin Antagonists
Investigations into nonpeptide arginine vasopressin antagonists for V1A and V2 receptors, focusing on the synthesis and pharmacological properties of specific derivatives, contribute to the development of drugs targeting vasopressin receptors for therapeutic applications (Matsuhisa et al., 1997).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2S/c1-28-11-13-30(14-12-28)23(18-7-8-22-19(15-18)9-10-29(22)2)17-26-24(31)25(32)27-20-5-4-6-21(16-20)33-3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHUCVMBKORYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.